5-Amino-2-(pyrazin-2-yl)oxazole-4-carbonitrile
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Overview
Description
5-Amino-2-(pyrazin-2-yl)oxazole-4-carbonitrile is a heterocyclic compound that features both pyrazine and oxazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(pyrazin-2-yl)oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-pyrazoles with suitable nitrile-containing reagents under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-(pyrazin-2-yl)oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide, followed by nucleophilic substitution.
Major Products:
Oxidation: Formation of oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
5-Amino-2-(pyrazin-2-yl)oxazole-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug design, particularly in developing kinase inhibitors and other therapeutic agents.
Industry: Utilized in the synthesis of dyes, polymers, and other functional materials.
Mechanism of Action
The mechanism of action of 5-Amino-2-(pyrazin-2-yl)oxazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
2-(Pyrazin-2-yl)oxazole-4-carbonitrile: Lacks the amino group, which may affect its biological activity.
5-Amino-2-(pyridin-2-yl)oxazole-4-carbonitrile: Similar structure but with a pyridine ring instead of a pyrazine ring, leading to different chemical properties and biological activities
Uniqueness: 5-Amino-2-(pyrazin-2-yl)oxazole-4-carbonitrile is unique due to the presence of both pyrazine and oxazole rings, along with an amino group and a nitrile group. This combination of functional groups provides a versatile scaffold for various chemical modifications and potential biological activities .
Properties
Molecular Formula |
C8H5N5O |
---|---|
Molecular Weight |
187.16 g/mol |
IUPAC Name |
5-amino-2-pyrazin-2-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C8H5N5O/c9-3-5-7(10)14-8(13-5)6-4-11-1-2-12-6/h1-2,4H,10H2 |
InChI Key |
KREXZPSKNFVUNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC(=C(O2)N)C#N |
Origin of Product |
United States |
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